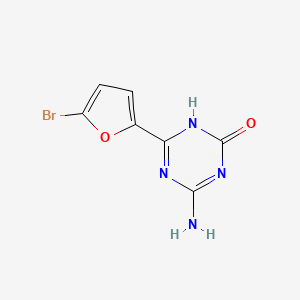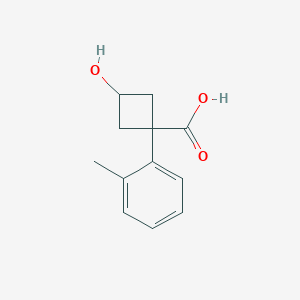
3-Hydroxy-1-(2-methylphenyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-(2-methylphenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . This compound is characterized by a cyclobutane ring substituted with a hydroxy group, a carboxylic acid group, and a 2-methylphenyl group. It is used primarily for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(2-methylphenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. standard organic synthesis techniques involving cyclization and functional group modification are employed.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(2-methylphenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary alcohol.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
3-Hydroxy-1-(2-methylphenyl)cyclobutane-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of cyclobutane derivatives on biological systems.
Medicine: Investigating potential therapeutic properties of cyclobutane derivatives.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(2-methylphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
1-(3-methylphenyl)cyclobutane-1-carboxylic acid: Similar structure but lacks the hydroxy group.
3-Hydroxy-1-(2-methoxyphenyl)cyclobutane-1-carboxylic acid: Similar structure with a methoxy group instead of a methyl group
Uniqueness
3-Hydroxy-1-(2-methylphenyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a hydroxy group and a carboxylic acid group on the cyclobutane ring, which allows for diverse chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-hydroxy-1-(2-methylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-8-4-2-3-5-10(8)12(11(14)15)6-9(13)7-12/h2-5,9,13H,6-7H2,1H3,(H,14,15) |
InChI Key |
YQCUGFHSPJRPLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CC(C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


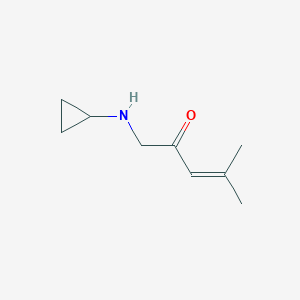

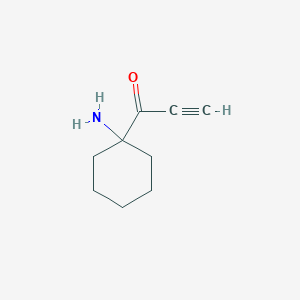
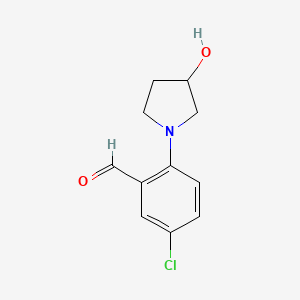

![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine](/img/structure/B13158708.png)
![Tert-butyl 4-(aminomethyl)-4-[methyl(propyl)amino]piperidine-1-carboxylate](/img/structure/B13158713.png)
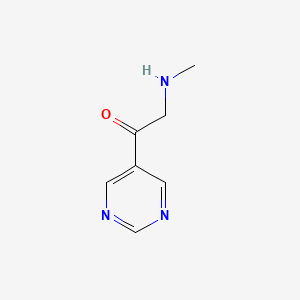
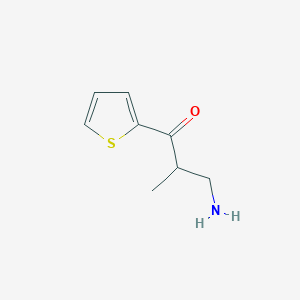

![Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate](/img/structure/B13158732.png)
![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13158743.png)
![6-(2,5-Dihydro-1H-pyrrol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13158763.png)
